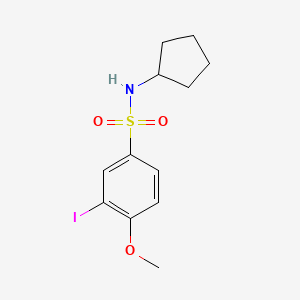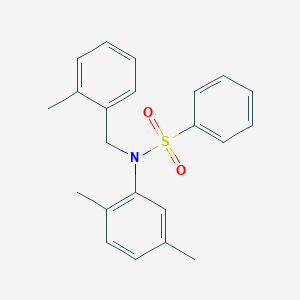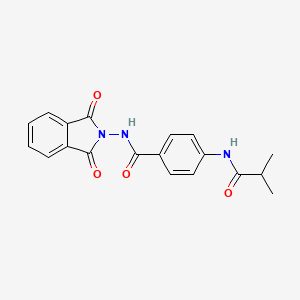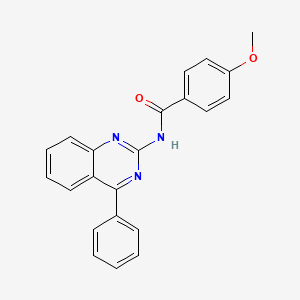![molecular formula C20H22N2O4S B3485807 N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B3485807.png)
N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide, also known as E7070, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as a potential anticancer agent and has since been investigated for its effects on various biological pathways.
Mecanismo De Acción
Target of Action
CBKinase1_010617, also known as CBKinase1_023017, HMS2450N06, NCGC00280194-01, N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide, or CCG-143535, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, leading to the phosphorylation of these key regulatory molecules . This phosphorylation can influence the activity, localization, and function of these substrate proteins, playing an essential role in almost all cellular processes .
Biochemical Pathways
The phosphorylation of these key regulatory molecules by the CK1 isoforms affects several biochemical pathways. These include pathways related to cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can have significant impacts on cellular functions and processes.
Result of Action
The molecular and cellular effects of CBKinase1_010617’s action are primarily due to the phosphorylation of key regulatory molecules by the CK1 isoforms . This can lead to changes in the activity, localization, and function of these substrate proteins, influencing a wide range of cellular processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation is that it may have off-target effects on other proteins or pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide. One area of interest is the development of combination therapies that include this compound, as it may enhance the efficacy of other anticancer agents. Another area of research is the investigation of this compound's effects on other cellular pathways, such as autophagy and DNA repair. Additionally, further studies are needed to determine the potential of this compound as a treatment for inflammatory diseases and other non-cancer conditions.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide has been widely studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Studies have also demonstrated its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-26-18-9-7-17(8-10-18)22(27(3,24)25)13-16-12-15-6-5-14(2)11-19(15)21-20(16)23/h5-12H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXHHVACWDRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3485727.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B3485735.png)

![1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine](/img/structure/B3485747.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3485763.png)
![1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine](/img/structure/B3485767.png)

![5-chloro-3,6-dimethyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B3485789.png)
![methyl 2-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate](/img/structure/B3485791.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485797.png)

![1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4-phenylpiperazine](/img/structure/B3485818.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3485822.png)